molecular formula C16H19F3N6 B6460899 N-ethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine CAS No. 2548983-11-3

N-ethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine

Cat. No.: B6460899
CAS No.: 2548983-11-3
M. Wt: 352.36 g/mol
InChI Key: OBIDMOKUFIIHBN-UHFFFAOYSA-N
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Description

N-ethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where the pyrimidine core reacts with a piperazine derivative.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.

    N-ethylation: The final step involves the N-ethylation of the piperazine ring using ethyl iodide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the pyrimidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

N-ethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs due to its unique chemical structure and biological activity.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine: Unique due to its specific substitution pattern and trifluoromethyl group.

    N-ethyl-2-{4-[5-(methyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine: Similar structure but lacks the trifluoromethyl group, resulting in different biological activity.

    N-ethyl-2-{4-[5-(chloromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine: Contains a chloromethyl group instead of a trifluoromethyl group, affecting its chemical properties and interactions.

Uniqueness

The presence of the trifluoromethyl group in this compound significantly enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development. This unique feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications.

Properties

IUPAC Name

N-ethyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N6/c1-2-20-13-5-6-21-15(23-13)25-9-7-24(8-10-25)14-4-3-12(11-22-14)16(17,18)19/h3-6,11H,2,7-10H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIDMOKUFIIHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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